Cgp 20376

Beschreibung

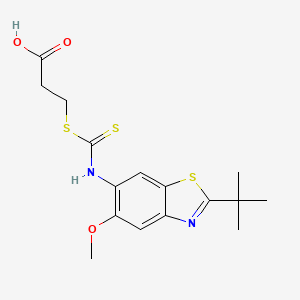

The compound "Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)-" is a structurally complex derivative of propanoic acid. Its core structure includes a benzothiazole ring substituted with a tert-butyl (1,1-dimethylethyl) group at position 2, a methoxy group at position 5, and an amino group at position 4. These substituents are linked via a thioxomethylthio (-S-C(=S)-S-) moiety to the propanoic acid backbone at the third carbon.

Eigenschaften

CAS-Nummer |

81059-04-3 |

|---|---|

Molekularformel |

C16H20N2O3S3 |

Molekulargewicht |

384.5 g/mol |

IUPAC-Name |

3-[(2-tert-butyl-5-methoxy-1,3-benzothiazol-6-yl)carbamothioylsulfanyl]propanoic acid |

InChI |

InChI=1S/C16H20N2O3S3/c1-16(2,3)14-17-10-7-11(21-4)9(8-12(10)24-14)18-15(22)23-6-5-13(19)20/h7-8H,5-6H2,1-4H3,(H,18,22)(H,19,20) |

InChI-Schlüssel |

SGSGNVTYYAWSKN-UHFFFAOYSA-N |

Isomerische SMILES |

CC(C)(C)C1=NC2=CC(=C(C=C2S1)N=C(S)SCCC(=O)O)OC |

Kanonische SMILES |

CC(C)(C)C1=NC2=CC(=C(C=C2S1)NC(=S)SCCC(=O)O)OC |

Aussehen |

Solid powder |

Andere CAS-Nummern |

81059-04-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CGP 20376 CGP-20376 N-(2-tert-butyl-5-methoxybenzothiazol-6-yl)dithiocarbonic acid 5-(1-carboxyethyl)ethe |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

CGP-20376 wird als 5-Methoxy-6-Dithiocarbaminsäure-S-(2-Carboxyethyl)-ester-Derivat von Benzothiazol synthetisiert . Die Synthese erfolgt durch die Reaktion von Benzothiazol mit Methoxy- und Dithiocarbaminsäurederivaten unter bestimmten Bedingungen. Industrielle Produktionsverfahren umfassen typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

CGP-20376 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können an bestimmten Positionen am Benzothiazolring auftreten.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

CGP-20376 entfaltet seine Wirkungen über mehrere Mechanismen:

Anthelminthika-Aktivität: Die Verbindung stört die Beweglichkeit und Lebensfähigkeit von parasitären Würmern, indem sie in ihre Stoffwechselprozesse eingreift.

Modulation der Eosinophilen-Aktivität: Es moduliert den respiratorischen Burst von Eosinophilen, die Immunzellen sind, die an der Reaktion des Körpers auf parasitäre Infektionen beteiligt sind.

Antifibrillatorische Eigenschaften: Es wurde gezeigt, dass CGP-20376 dosisabhängige Auswirkungen auf die elektrische Aktivität des Herzens hat, wodurch das Risiko von Fibrillation möglicherweise verringert wird.

Wirkmechanismus

CGP-20376 exerts its effects through multiple mechanisms:

Anthelmintic Activity: The compound disrupts the motility and viability of parasitic worms by interfering with their metabolic processes.

Modulation of Eosinophil Activity: It modulates the respiratory burst of eosinophils, which are immune cells involved in the body’s response to parasitic infections.

Antifibrillatory Properties: CGP-20376 has been shown to have dose-dependent effects on the heart’s electrical activity, potentially reducing the risk of fibrillation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Nomenclature

The compound’s nomenclature follows IUPAC guidelines for thio derivatives, where the "thioxomethylthio" group denotes the replacement of oxygen with sulfur in specific positions . Comparatively, other propanoic acid derivatives, such as haloxyfop and fluazifop (aryloxyphenoxypropionate herbicides), feature phenoxy groups attached to the propanoic acid backbone instead of benzothiazolyl-thio moieties .

Functional Group Analysis

- Benzothiazole vs. Phenoxy Groups: The benzothiazole ring in the target compound is a heterocyclic aromatic system, contrasting with the diphenylether structures in haloxyfop and fluazifop. Benzothiazoles are known for their bioactivity in agrochemicals due to their ability to disrupt enzyme function or act as enzyme inhibitors.

- Thio vs.

Physicochemical Properties (Inferred)

Biologische Aktivität

Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- (CAS Number: 81059-04-3), is a complex organic compound with significant biological activity. Its unique structure, characterized by a propanoic acid backbone and various functional groups, positions it as a subject of interest in pharmacological and biochemical research. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- is C16H20N2O3S3, with a molecular weight of approximately 384.54 g/mol. The compound features a benzothiazole moiety which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O3S3 |

| Molecular Weight | 384.54 g/mol |

| CAS Number | 81059-04-3 |

| SMILES | COc1cc2nc(sc2cc1NC(=S)SCCC(=O)O)C(C)(C)C |

The biological activity of propanoic acid derivatives often involves modulation of various biochemical pathways. Research indicates that the compound may exhibit:

- Antioxidant Activity : The presence of thioxomethyl and benzothiazole groups can enhance the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Some studies suggest that similar compounds have demonstrated efficacy against various bacterial strains, indicating potential for use in antimicrobial therapies.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell signaling.

Case Studies and Research Findings

-

Antioxidant Studies :

A study evaluated the antioxidant capacity of benzothiazole derivatives, revealing that compounds with similar structures to propanoic acid exhibited significant radical-scavenging activity. This suggests potential applications in preventing oxidative damage in biological systems . -

Antimicrobial Activity :

Research on thiazole derivatives has shown promising results against Gram-positive bacteria. The structural similarities between these compounds and propanoic acid suggest that it may possess comparable antimicrobial properties . -

Enzyme Interaction :

Investigations into the inhibition of specific enzymes by thioxomethyl derivatives indicate that propanoic acid may modulate enzyme activity related to inflammatory responses. This could have implications for developing anti-inflammatory agents .

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.